5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H11F4N5O and its molecular weight is 365.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.08997264 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Synthesis
The compound 5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is involved in various synthetic pathways and chemical transformations. For instance, the synthesis of v-triazolo[4,5-d]pyrimidine derivatives, a class of compounds with potential biological activities, can be achieved through the heating of similar triazole-carboxamide derivatives in aqueous alkali (Sutherland & Tennant, 1971). The compound also participates in reactions involving retrogression and acylation, highlighting its versatility in organic synthesis.
Biological Activities
The structural characteristics of this compound and its derivatives are significant in the context of biological activities, particularly in cancer research. For example, compounds with similar structures have shown effective inhibition on the proliferation of certain cancer cell lines (Liu et al., 2016). This demonstrates the potential of these compounds in the development of novel anticancer therapies.
Crystal Structure Analysis
The crystal structure analysis of compounds structurally related to this compound has been conducted to understand their molecular configuration and potential interactions. These analyses are crucial for predicting the behavior of these compounds in biological systems and for designing drugs with specific target interactions. For instance, the crystal structure of certain triazole-carboxamide derivatives has been determined to study their interactions with cancer cell lines (Hao et al., 2017).
Photophysical Properties
Compounds related to this compound have been studied for their photophysical properties. These properties are essential for applications in materials science and sensor development. For example, triazole derivatives exhibit bright blue fluorescence, which can be useful in developing fluorescence-based sensors and imaging agents (Safronov et al., 2020).
Enzyme Inhibition and Antimicrobial Activity
The triazole-carboxamide structure is significant in exploring enzyme inhibition and antimicrobial activity. Some triazole derivatives have demonstrated moderate to potent antibacterial effects against various pathogens, which could lead to new antimicrobial agents (Pokhodylo et al., 2021). Understanding these properties is crucial for drug discovery and the development of new therapeutic strategies.
Properties
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O/c17-10-4-6-11(7-5-10)22-15(26)13-14(21)25(24-23-13)12-3-1-2-9(8-12)16(18,19)20/h1-8H,21H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXRKYVHECVFRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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